molecular formula C17H21BrN4O B7552740 N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide

Katalognummer B7552740
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: YCOXXSQBHMMOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug development. This compound is also known as BCTC, and it belongs to the class of transient receptor potential (TRP) channel antagonists. TRP channels are involved in various physiological processes, including pain perception, temperature regulation, and sensory transduction.

Wirkmechanismus

The mechanism of action of N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide involves the inhibition of TRPA1 and TRPV1 channels. These channels are involved in the sensation of pain, and their inhibition by BCTC leads to a decrease in pain perception. BCTC binds to a specific site on these channels and blocks their activity, thereby reducing the sensation of pain.
Biochemical and Physiological Effects:
N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to reduce inflammation and hyperalgesia, which are associated with various pain conditions. BCTC has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide in lab experiments is its potent and selective inhibition of TRPA1 and TRPV1 channels. This allows for the precise modulation of pain perception and other physiological processes that are regulated by these channels. However, one limitation of using BCTC is its relatively low solubility in water, which can make it challenging to administer in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the research on N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide. One potential direction is the development of more potent and selective TRP channel antagonists that can be used for pain management. Another direction is the investigation of the role of TRP channels in other physiological processes, such as thermoregulation and sensory transduction. Additionally, the development of novel drug delivery systems for BCTC could improve its solubility and bioavailability, thereby enhancing its therapeutic potential.
In conclusion, N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide is a promising compound that has potential applications in pain management and other fields. Its potent and selective inhibition of TRPA1 and TRPV1 channels makes it a valuable tool for the investigation of these channels' role in physiological processes. Further research is needed to fully understand the potential of this compound and develop more effective therapies for pain management.

Synthesemethoden

The synthesis of N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide involves several steps. The first step is the synthesis of 4-bromobenzylamine, which is then reacted with 1,2,4-triazole-3-carboxylic acid to form 1-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is then reacted with 3-cyclopentylpropylamine to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide has been extensively studied for its potential applications in pain management. It has been shown to be a potent antagonist of TRPA1 and TRPV1 channels, which are involved in pain perception. TRPA1 and TRPV1 channels are activated by various stimuli, including heat, cold, and chemicals, and their activation leads to the sensation of pain. Therefore, the inhibition of these channels by BCTC could be a promising approach for pain management.

Eigenschaften

IUPAC Name

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O/c18-15-8-5-14(6-9-15)11-22-12-19-17(21-22)20-16(23)10-7-13-3-1-2-4-13/h5-6,8-9,12-13H,1-4,7,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOXXSQBHMMOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.